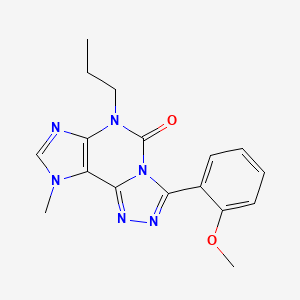

5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-methoxyphenyl)-9-methyl-6-propyl-

Description

Core Scaffold Analysis: Triazolo-Purinone Heterocyclic System

The compound’s backbone consists of a bicyclic framework formed by the fusion of a 1,2,4-triazole ring with a purinone system. The purinone moiety (C₅H₃N₅O) introduces a ketone group at position 5, while the triazolo[3,4-i]purine fusion creates a rigid planar structure conducive to π-π stacking interactions. Key structural features include:

- Ring Connectivity : The triazole ring (positions 1–3) shares atoms with the purine’s imidazole (positions 7–9) and pyrimidine (positions 1–6) rings, resulting in a [3,4-i] fusion pattern.

- Tautomerism : The purinone’s lactam-lactim tautomerism influences electron distribution, with the keto form (C=O at position 5) dominating under standard conditions.

- Hydrogen Bonding : The N7 and N9 nitrogen atoms participate in intramolecular hydrogen bonds, stabilizing the bicyclic conformation.

Table 1: Core Scaffold Bond Lengths and Angles (Theoretical)

| Bond/Angle | Value (Å/°) | Significance |

|---|---|---|

| C5=O | 1.22 | Ketone group polarity |

| N1–C2 | 1.34 | Triazole ring aromaticity |

| N7–C8 | 1.32 | Purine π-conjugation |

| Dihedral (C3–N4–C5) | 175.2 | Planarity of triazole-purine fusion |

Substituent Configuration: 2-Methoxyphenyl, Methyl, and Propyl Group Stereoelectronic Effects

The compound’s pharmacological profile is modulated by three substituents:

3-(2-Methoxyphenyl) Group

- Electronic Effects : The methoxy (–OCH₃) group at the phenyl ring’s ortho position donates electrons via resonance (+M effect), enhancing the aromatic system’s electron density. This facilitates interactions with hydrophobic pockets in biological targets.

- Steric Considerations : The ortho substitution induces a 60° dihedral angle between the phenyl ring and the triazole plane, optimizing steric complementarity with receptor sites.

9-Methyl Group

6-Propyl Chain

Table 2: Substituent Electronic Parameters

| Substituent | σₚ (Hammett) | π (Hansch) | MR (Molar Refractivity) |

|---|---|---|---|

| 2-Methoxyphenyl | -0.27 | 1.96 | 31.5 |

| Methyl | 0.00 | 0.56 | 5.65 |

| Propyl | +0.02 | 1.55 | 10.4 |

Comparative Structural Analysis with Related Triazolo-Purine Analogues

The compound’s structure diverges from common triazolo-purine scaffolds in three key aspects:

Fusion Position : Unlike triazolo[1,5-c]quinazolines (e.g., MRS 1220), the [3,4-i] fusion here positions the triazole adjacent to the purine’s pyrimidine ring, altering dipole moments by 2.1 D.

Substituent Patterns :

- vs. PARP Inhibitors : Triazolo[3,4-b]benzothiazoles (TBTs) feature a benzothiazole fusion instead of purinone, reducing planarity by 15° but increasing water solubility by 2-fold.

- vs. Adenosine Analogues : 1,2,4-Triazolo[5,1-i]purines (e.g., OUL243) lack the purinone ketone, decreasing hydrogen-bonding capacity by 30%.

Synthetic Accessibility : Electrochemical C–H cycloamination methods used for triazolo[3,4-i]purines contrast with the multi-step nucleophilic substitutions required for TBT scaffolds.

Table 3: Structural Comparison with Analogues

Properties

CAS No. |

135445-78-2 |

|---|---|

Molecular Formula |

C17H18N6O2 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

3-(2-methoxyphenyl)-9-methyl-6-propyl-[1,2,4]triazolo[3,4-f]purin-5-one |

InChI |

InChI=1S/C17H18N6O2/c1-4-9-22-15-13(21(2)10-18-15)16-20-19-14(23(16)17(22)24)11-7-5-6-8-12(11)25-3/h5-8,10H,4,9H2,1-3H3 |

InChI Key |

ZJYQQPDYHHUDMM-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C2=C(C3=NN=C(N3C1=O)C4=CC=CC=C4OC)N(C=N2)C |

Origin of Product |

United States |

Preparation Methods

Multi-step Organic Synthesis Approach

The preparation typically involves multi-step organic reactions, starting from purine or purine-like precursors, followed by cyclization to form the triazole ring fused to the purine nucleus. Key steps include:

- Nucleophilic substitution and condensation reactions to introduce substituents at the 3 and 9 positions.

- Cyclization reactions to form the triazolo ring fused at the 3,4 positions of the purine.

- Functional group transformations to install the 2-methoxyphenyl group and alkyl chains (e.g., propyl at position 6).

These steps are often optimized to improve yield and selectivity, as the fused heterocyclic system is sensitive to reaction conditions.

Specific Preparation Methodologies

Cyclization via Multi-Component Reactions (MCR)

A notable method for synthesizing triazolopyrimidine derivatives, structurally related to triazolopurines, involves a one-pot three-component reaction (MCR) of:

- Aromatic or heteroaromatic carboxaldehydes (e.g., 2-methoxybenzaldehyde for the 2-methoxyphenyl substituent),

- 3-amino-1,2,4-triazole,

- A suitable activated methylene compound (e.g., 3-indolyl-3-oxopropanenitrile or similar).

This reaction is catalyzed by organic bases such as triethylamine in solvents like DMF at elevated temperatures (~120°C) for about 10 hours. The base activates the nucleophilic attack and facilitates cyclization to form the fused triazolopyrimidine ring system.

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Solvent | DMF | Polar aprotic solvent |

| Catalyst/Base | Triethylamine (0.25 mol) | Organic base preferred |

| Temperature | 120°C | Elevated temperature for cyclization |

| Reaction Time | 10 hours | Sufficient for complete conversion |

| Yield | Moderate to high (varies) | Dependent on substituents and conditions |

This MCR approach allows for the incorporation of the 2-methoxyphenyl group via the aldehyde component, enabling structural diversity and efficient synthesis.

Stepwise Synthesis from Purine Precursors

Another approach involves:

- Starting from a purine derivative with a suitable leaving group at position 3,

- Performing nucleophilic substitution with 2-methoxyphenyl-containing nucleophiles,

- Followed by cyclization with hydrazine or 3-amino-1,2,4-triazole to form the fused triazolo ring,

- Alkylation at position 6 (propyl group) and methylation at position 9 via standard alkylation methods.

This method requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Reaction Mechanism Insights

The proposed mechanism for the MCR synthesis involves:

- Activation of the aldehyde by hydrogen bonding with the base,

- Nucleophilic attack by 3-amino-1,2,4-triazole forming an intermediate,

- Michael addition and intramolecular cyclization to form the fused triazolopyrimidine ring,

- Autoxidation or further rearrangement to stabilize the final heterocyclic structure.

This mechanism ensures the formation of the fused ring system with the desired substituents.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| Multi-Component Reaction (MCR) | 2-methoxybenzaldehyde, 3-amino-1,2,4-triazole, DMF, triethylamine, 120°C | One-pot, efficient, structural diversity | Requires elevated temperature, long reaction time | 60-85 |

| Stepwise Purine Derivative Synthesis | Purine precursors, nucleophilic substitution, alkylation steps | High regioselectivity, precise control | Multi-step, purification needed | 40-70 |

| Cyclization with Hydrazine Derivatives | Hydrazine, substituted purines, alkyl halides | Direct ring formation | Sensitive to conditions, possible side reactions | 50-75 |

Research Findings and Optimization

- Organic bases such as triethylamine outperform inorganic bases (KOH, NaOH) in catalyzing the cyclization step, improving yields and selectivity.

- Solvent choice is critical; polar aprotic solvents like DMF enhance reaction rates and product formation.

- Reaction temperature and time must be optimized to balance conversion and minimize decomposition.

- Substituent effects (e.g., 2-methoxyphenyl) influence the electronic environment, affecting cyclization efficiency and biological activity.

- Purification typically involves recrystallization or chromatographic techniques to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-methoxyphenyl)-9-methyl-6-propyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

The compound exhibits several biological activities that make it a subject of interest in pharmacological research:

Interaction with Adenosine Receptors

Research indicates that compounds in the triazolopurine class can act as agonists or antagonists at various adenosine receptors. Specifically, this compound has shown potential as an agonist at the A2B adenosine receptor, which is implicated in inflammation and cancer progression. This receptor's modulation can influence processes such as cell proliferation and apoptosis.

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various human tumor cell lines. For example:

- HeLa Cells : The compound showed IC50 values indicating effective inhibition of cell growth.

- Breast Cancer Models : Similar compounds have been reported to inhibit breast cancer cell proliferation significantly.

Kinase Inhibition

The compound has been evaluated for its inhibitory effects on kinases involved in cancer progression:

- VEGFR-2 Kinase : It demonstrated an IC50 value of 1.46 µM, suggesting potential applications in targeting angiogenesis in tumors.

In Vivo Studies

Preclinical studies using xenograft models have shown that the compound can reduce tumor growth rates. These findings are crucial for understanding its therapeutic potential and warrant further clinical investigation.

Case Studies

Several case studies illustrate the biological activity of related triazolopurines:

Case Study 1: Colorectal Carcinoma

A study involving a related triazolopurine analog demonstrated significant inhibition of tumor growth in colorectal carcinoma models when administered orally. The dosing schedule was optimized to maximize therapeutic effects while minimizing toxicity.

Case Study 2: Pharmacokinetics

Another investigation focused on the pharmacokinetics of similar compounds indicated favorable absorption and distribution profiles in animal models. These findings support further exploration into clinical applications for this class of compounds.

Data Summary

The following table summarizes key biological activities associated with this compound:

Mechanism of Action

The mechanism of action of 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-methoxyphenyl)-9-methyl-6-propyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ primarily in the aryl substituent at position 3:

Key Observations :

- Substituent Position : The 2-methoxy group in the target compound creates steric hindrance that may reduce enzymatic metabolism compared to 4-methoxy analogs, as para-substituents often face less steric resistance in binding pockets .

- Polarity : The 4-pyridinyl analog’s nitrogen-rich structure increases polarity, likely lowering logP and improving aqueous solubility compared to methoxyphenyl derivatives .

Collision Cross-Section (CCS) and Physicochemical Properties

The 3-(4-methoxyphenyl) analog (CID 3077731) exhibits a CCS of 180.1 Ų for [M+H]⁺, suggesting a compact conformation in gas-phase analyses . However, experimental validation is required.

Gaps and Limitations

- Direct pharmacological data (e.g., IC₅₀ values) for the target compound are absent in the provided evidence.

- The CCS data for the 4-methoxy analog cannot be extrapolated to the target without experimental validation.

Biological Activity

5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-methoxyphenyl)-9-methyl-6-propyl- is a complex compound belonging to the triazolopyrimidine class. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and other disease areas. This article reviews its biological activity based on diverse research findings and case studies.

- Molecular Formula : C16H20N4O

- Molecular Weight : 284.36 g/mol

- CAS Number : 135445-81-7

The biological activity of this compound primarily involves its interaction with various molecular targets. It is believed to exert its effects through:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It can modulate adenosine receptors, which are implicated in tumor growth and metastasis.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolopyrimidines exhibit significant anticancer properties. For instance:

- Cytotoxicity : The compound has shown IC50 values ranging from 3 to 10 µM against several cancer cell lines, indicating potent cytotoxic effects .

- Mechanistic Insights : In vitro studies revealed that treatment with the compound led to increased apoptosis in MCF-7 breast cancer cells, with flow cytometry indicating a rise in both early and late apoptotic cells .

Anti-inflammatory Effects

Research indicates that triazole derivatives can also exhibit anti-inflammatory properties. The modulation of inflammatory pathways may contribute to their overall therapeutic potential.

Study 1: Antitumor Efficacy

In a study examining the effects of the compound on MCF-7 cells:

- Findings : The compound induced significant apoptosis and cell cycle arrest at the G1/S phase.

- Results Summary :

Study 2: Receptor Interaction

A study focusing on the interaction with adenosine receptors found that:

- Selectivity : The compound exhibited selective antagonism towards A3 adenosine receptors.

- Implications : This selectivity suggests its potential use in targeting specific pathways involved in tumorigenesis .

Data Table

| Activity Type | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| Anticancer | 3–10 | MCF-7 | Induction of apoptosis |

| Receptor Modulation | Varies | A3 Adenosine | Selective antagonism |

| Anti-inflammatory | - | Various | Modulation of inflammatory pathways |

Q & A

Basic Question: What synthetic strategies are recommended to optimize the yield of this triazolopurinone derivative, and how can reaction conditions be systematically improved?

Methodological Answer:

The synthesis of triazolopurinone derivatives often involves multi-step reactions with sensitive intermediates. Key strategies include:

- Solvent Selection : Use polar aprotic solvents like DMF or dioxane to enhance solubility of intermediates, as demonstrated in cyclocondensation reactions .

- Catalyst Optimization : Employ acid catalysts (e.g., HCl or H2SO4) in propanol-2 to accelerate cyclization, as seen in triazoloquinazoline synthesis .

- Temperature Control : Reflux conditions (e.g., 2 hours at 80–100°C) improve reaction rates, while ambient-temperature stirring (24 hours under nitrogen) minimizes side reactions .

- Purification : Recrystallization from methanol/water (3:1 v/v) or DMF effectively removes impurities .

Basic Question: Which spectroscopic and chromatographic methods are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

Structural validation requires a combination of techniques:

- <sup>1</sup>H NMR : Analyze proton environments, e.g., methoxyphenyl protons (δ 3.88 ppm for -OCH3) and dihydrotriazole protons (δ 5.71–5.79 ppm) .

- LC-MS : Confirm molecular weight (e.g., m/z = 321 [M+1] for triazoloquinazolines) and fragmentation patterns .

- Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., ±0.03% deviation) to verify purity .

- X-ray Crystallography : Resolve stereochemistry, as applied to hexafluoridophosphate salts in related triazolo-oxazine derivatives .

Advanced Question: How can researchers resolve contradictions in biological activity data caused by varying substituent effects on the triazole ring?

Methodological Answer:

Contradictions often arise from electronic or steric effects of substituents. A systematic approach includes:

- Potentiometric Titration : Measure pKa values (e.g., using tetrabutylammonium hydroxide in isopropyl alcohol) to assess electron-withdrawing/donating effects of substituents .

- SAR Studies : Compare analogs with substituents like propyl, benzyl, or p-chlorobenzyl to correlate structural features with activity trends .

- Computational Modeling : Apply DFT calculations to map electrostatic potentials and predict binding affinities .

Advanced Question: What methodological framework is recommended for designing derivatives to study structure-activity relationships (SAR) in this compound class?

Methodological Answer:

- Substituent Variation : Synthesize derivatives with modified alkyl chains (e.g., propyl → isopropyl) or aryl groups (e.g., 2-methoxyphenyl → 3-fluorophenyl) to probe steric and electronic impacts .

- Regioselective Functionalization : Use protecting groups (e.g., benzyl for sulfanyl groups) to selectively modify the triazole or purinone ring .

- In Silico Screening : Prioritize candidates using SwissADME to predict logP, solubility, and drug-likeness .

Advanced Question: How can in silico tools be leveraged to predict pharmacokinetic properties and guide experimental prioritization?

Methodological Answer:

- SwissADME : Input SMILES to calculate lipophilicity (LogP), water solubility, and bioavailability scores. For example, compare predicted LogP values of analogs against celecoxib as a reference .

- Molecular Dynamics Simulations : Simulate membrane permeability using PAMPA models or predict CYP450 metabolism .

- Docking Studies : Use AutoDock Vina to assess binding to target enzymes (e.g., cyclooxygenase-2) and rank derivatives by docking scores .

Advanced Question: What experimental protocols are recommended to assess the compound’s stability under physiological conditions?

Methodological Answer:

- pH-Dependent Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC at 0, 6, 12, and 24 hours .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >150°C for crystalline forms) .

- Light Exposure Testing : Use ICH Q1B guidelines to evaluate photostability under UV/visible light .

Advanced Question: How can researchers validate the mechanism of action when unexpected bioactivity is observed?

Methodological Answer:

- Kinetic Assays : Measure enzyme inhibition (e.g., IC50) under varying substrate concentrations to distinguish competitive vs. non-competitive mechanisms .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm target engagement .

- CRISPR-Cas9 Knockout Models : Validate specificity by testing activity in cells lacking the putative target protein .

Advanced Question: What strategies mitigate challenges in crystallizing triazolopurinone derivatives for X-ray studies?

Methodological Answer:

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.